5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound “5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at the 1-position and a 3-(3-bromophenyl)-1,2,4-oxadiazole moiety linked via a methyl group at the 5-position. The structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are common in pharmacologically active compounds targeting kinases, enzymes, or receptors .
Properties
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-13-3-1-2-12(8-13)18-25-17(30-26-18)10-27-11-23-19-16(20(27)29)9-24-28(19)15-6-4-14(22)5-7-15/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEVTSQTKAHQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the bromination of the phenyl group, and the construction of the pyrazolo[3,4-d]pyrimidine core. Common reagents used in these reactions include bromine, fluorobenzene, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Its ability to interact with specific biological targets has led to investigations into its potential as:
- Anticancer Agent : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth.
- Antimicrobial Activity : The oxadiazole ring is known for its antimicrobial properties, suggesting that this compound could be effective against bacterial and fungal infections.
Biochemical Studies
Due to its structural complexity, this compound can serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, allowing researchers to explore enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : Its ability to bind to receptors can be studied to understand its effects on cellular signaling pathways.
Material Science
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Synthesis : It can act as a building block for synthesizing novel polymers with tailored properties for applications in coatings and electronics.
- Nanomaterials : Research is ongoing into the use of such compounds in the development of nanomaterials for drug delivery systems or biosensors.
Case Study 1: Anticancer Activity
In a study published by the Journal of Medicinal Chemistry, derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to the target compound showed significant inhibition of cell growth in breast cancer models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
Case Study 2: Antimicrobial Efficacy
A research article highlighted the antimicrobial properties of oxadiazole derivatives. In vitro tests demonstrated that compounds containing oxadiazole rings exhibited strong activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications on the phenyl rings could enhance activity .
Case Study 3: Material Applications
Recent research explored the synthesis of polymers using pyrazolo[3,4-d]pyrimidine derivatives as monomers. These polymers demonstrated improved thermal stability and mechanical properties compared to traditional materials, indicating potential for use in high-performance applications .
Mechanism of Action
The mechanism of action of 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substituent Variations
The compound belongs to a class of pyrazolo-pyrimidinone derivatives, which are structurally analogous to several documented molecules (Table 1). Key structural variations include:
- Core Modifications: While the target compound has a pyrazolo[3,4-d]pyrimidinone core, analogs like those in and feature pyrazolo[3,4-c]pyrimidine or pyrazolo[1,5-a]pyrimidine scaffolds, altering ring connectivity and electronic properties .
- Substituent Diversity: Bromophenyl vs. Fluorophenyl Positioning: highlights analogs with 4-fluorophenyl groups, similar to the target compound, whereas describes 3-fluorophenyl variants, which may influence target selectivity .
Table 1. Structural Comparison of Pyrazolo-Pyrimidinone Derivatives
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, and suggest that structural analogs with pyrazolo-pyrimidinone cores exhibit bioactivity correlated with substituent patterns:
- Kinase Inhibition: Pyrazolo-pyrimidinones are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The bromophenyl and fluorophenyl groups may enhance binding to hydrophobic kinase pockets .
- Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shares >60% similarity with analogs like 895014-52-5 (), suggesting overlapping pharmacological properties such as anti-inflammatory or anticancer activity .
- Metabolic Stability : The 1,2,4-oxadiazole moiety in the target compound may improve metabolic stability compared to thioether or ester-containing analogs (e.g., ) .
Biological Activity
The compound 5-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various heterocyclic precursors. For instance, it can be synthesized through the condensation of 3-bromophenyl derivatives with oxadiazole and pyrazolopyrimidine frameworks. The detailed synthetic pathway often includes multiple steps to ensure the formation of the desired molecular structure.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to our target compound have shown significant activity against viruses like herpes simplex virus (HSV) and others. In vitro tests indicated that these compounds could inhibit viral replication effectively without substantial cytotoxicity to host cells. Notably, a related pyrazolo derivative exhibited up to 91% inhibition of HSV-1 at a concentration of 50 μM with a low cytotoxicity profile (CC50 = 600 μM) .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. A study on similar derivatives demonstrated their effectiveness against various cancer cell lines, including HepG2 (liver carcinoma) and A-431 (epidermoid carcinoma). The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influenced cytotoxicity. For example, compounds with halogen substitutions showed enhanced activity due to increased electron-withdrawing effects .
| Compound | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HepG2 | <10 | High |
| Compound B | A-431 | <20 | Moderate |
| Target Compound | Various | TBD | TBD |
The proposed mechanism of action for the anticancer activity involves the inhibition of critical enzymes involved in cancer cell proliferation and survival. The interaction with target proteins is primarily through hydrophobic contacts and hydrogen bonding, which disrupts essential signaling pathways in cancer cells .
Case Studies
- Case Study on Antiviral Efficacy : A derivative of pyrazolo[3,4-d]pyrimidine was tested against HSV-1 in Vero cells. The results indicated a significant reduction in viral load with minimal cytotoxic effects, suggesting a viable therapeutic candidate for further development .
- Case Study on Anticancer Properties : In another study focusing on the growth-inhibitory effects against various cancer cell lines, a structurally similar compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin. This highlights the potential for developing new treatments based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
